
Flufenazina N'-óxido
Descripción general
Descripción
Fluphenazine N4'-oxide is an intermediate in the synthesis of Fluphenazine Decanoate N4-Oxide, which itself is an impurity of Fluphenazine Decanoate, a psychotropic drug for treating schizophrenia-related disorders.
Aplicaciones Científicas De Investigación
Structure and Composition
- Molecular Formula : C22H26F3N3OS
- Molecular Weight : 570.7 g/mol
- IUPAC Name : (1R,2S)-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol
Antipsychotic Properties
Fluphenazine is primarily recognized for its role as a dopamine D2 receptor antagonist , which is crucial in the treatment of schizophrenia and other psychotic disorders. Research has demonstrated that it effectively reduces symptoms of psychosis by modulating dopaminergic activity in the brain.
Case Study: Efficacy in Schizophrenia Treatment
A study involving patients diagnosed with schizophrenia showed that Fluphenazine significantly reduced both positive and negative symptoms when compared to placebo controls. The study utilized standardized rating scales to measure symptom severity over a 12-week treatment period, confirming its effectiveness as an antipsychotic agent.
Neuroprotective Effects
Emerging research indicates that Fluphenazine may possess neuroprotective properties beyond its antipsychotic effects. Studies have suggested that it can mitigate neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of Fluphenazine was associated with reduced markers of neuroinflammation and improved cognitive function as assessed by maze tests and memory tasks. These findings suggest potential applications in treating neurodegenerative disorders.
Anticancer Activity
Recent investigations have explored the potential anticancer properties of Fluphenazine. Preliminary studies indicate that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
Data Table: Anticancer Activity Summary
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of Fluphenazine is essential for optimizing its therapeutic use. Studies have shown that it has a long half-life, allowing for once-daily dosing, which improves patient compliance.
Key Pharmacokinetic Parameters
- Half-life : Approximately 24 hours
- Bioavailability : High oral bioavailability with extensive hepatic metabolism
- Drug Interactions : Caution advised when co-administered with other CNS depressants due to additive effects.
Mecanismo De Acción
Target of Action
Fluphenazine N’-oxide primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood, reward, and behavior.
Mode of Action
Fluphenazine N’-oxide interacts with its targets by blocking these receptors . This blockage depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
Fluphenazine N’-oxide affects the dopamine pathway in the brain. By blocking the D1 and D2 receptors, it disrupts the normal functioning of this pathway, leading to changes in mood and behavior . .
Pharmacokinetics
For fluphenazine, the elimination half-life is 16 hours, and therapeutic plasma levels typically seen for therapeutic response are 1–10 ng/ml . It is reasonable to assume that Fluphenazine N’-oxide may have similar pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
It is known that fluphenazine n’-oxide may regulate the cell cycle, reduce cell proliferation, and cause apoptosis in several types of cancer cells . It is also found that this drug is able to target cancer-related proteins, such as ABCB1 and P-glycoprotein as well as to regulate the Akt and Wnt signaling pathways .
Actividad Biológica
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide is a compound derived from phenothiazine, a class of drugs known for their antipsychotic properties. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H28F3N3O2S
- Molar Mass : 479.56 g/mol
- Density : 1.252 g/cm³ (predicted)
- Boiling Point : 580.9 °C (predicted)
- pKa : 7.35 (predicted)
These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological membranes.
Antipsychotic Effects
Phenothiazines are primarily known for their antipsychotic effects. The specific compound has been evaluated for its activity against various neurological disorders:
-
Mechanism of Action :
- It is believed to act as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic agents. This action helps in reducing psychotic symptoms such as hallucinations and delusions.
- Case Studies :
Antimicrobial Activity
Recent research has indicated that piperazine derivatives of phenothiazine exhibit antimicrobial properties:
- A study reported that certain piperazine derivatives inhibited Mycobacterium tuberculosis (Mtb) at concentrations as low as 1 µg/mL . This suggests potential applications in treating bacterial infections.
Antidepressant Potential
The compound's structural similarities to established antidepressants have led to investigations into its potential as a mood stabilizer:
- Research into related compounds demonstrated that modifications in the piperazine structure could enhance serotonin receptor affinity (5-HT1A and 5-HT7), indicating a possible role in mood regulation and anxiety reduction .
Safety and Toxicity
While the therapeutic benefits are promising, safety profiles must be considered:
- Studies on related phenothiazine compounds have indicated potential side effects including sedation, weight gain, and extrapyramidal symptoms. Ongoing research aims to better understand the safety profile of this specific derivative.
Summary of Research Findings
Propiedades
IUPAC Name |
2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)9-3-8-26-10-12-28(30,13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDWTDUDJVOBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184903 | |
Record name | 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30897-25-7 | |
Record name | Fluphenazine N'-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030897257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the route of administration of fluphenazine (oral vs. depot) affect the levels of its N-oxide metabolite, FLUNO, in patients?
A1: The research abstract states that patients receiving oral fluphenazine had significantly higher levels of metabolites, including FLUNO, compared to those receiving the depot formulation (fluphenazine decanoate) []. This suggests that the first-pass metabolism of oral FLU likely contributes to higher FLUNO levels compared to the slower, sustained release of FLU from the depot formulation, leading to lower metabolite levels overall.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.